C–I vs. C–Br Bond Dissociation Energy Defines a ~18 kcal/mol Reactivity Advantage in Pd-Catalyzed Cross-Coupling
The rate-determining step in Pd(0)-catalyzed Suzuki, Sonogashira, and Negishi couplings is oxidative addition of the aryl halide to the Pd center. The C(sp2)–I bond dissociation energy is 61.9 kcal/mol, compared with 79.6 kcal/mol for C(sp2)–Br and 94 kcal/mol for C(sp2)–Cl . This 17.7 kcal/mol BDE reduction relative to the bromo analog means the 5-iodo compound undergoes oxidative addition with a substantially lower activation energy. Experimentally, 5-iodopyrrolo[2,3-d]pyrimidine derivatives have been demonstrated to undergo selective Suzuki coupling at the C5 position with arylboronic acids using standard Pd catalysts, while the corresponding 5-bromo derivatives require more forcing conditions or specialized ligand systems [1]. Additionally, C–I bond scission rates on catalytic metal surfaces follow the order C–I > C–Br > C–Cl, with activation energies for C–X cleavage approximately 15% of the gas-phase bond energies [2].
| Evidence Dimension | C(sp2)–halogen bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | C(sp2)–I BDE = 61.9 kcal/mol |
| Comparator Or Baseline | C(sp2)–Br BDE = 79.6 kcal/mol; C(sp2)–Cl BDE = 94 kcal/mol |
| Quantified Difference | ΔBDE = 17.7 kcal/mol lower for C–I vs. C–Br; 32.1 kcal/mol lower vs. C–Cl |
| Conditions | Gas-phase homolytic bond dissociation energies from comprehensive experimental tabulation (Luo, 2002) |
Why This Matters
Lower BDE directly translates into faster oxidative addition kinetics, enabling lower reaction temperatures, reduced Pd catalyst loading, and shorter reaction times—critical factors when scaling from discovery to process chemistry.
- [1] Krömer, M.; Klečka, M.; Slavětínská, L.; Klepetářová, B.; Hocek, M. Chemoselective Synthesis of 4,5-Diarylpyrrolo[2,3-d]pyrimidines by Consecutive Suzuki and Liebeskind–Srogl Cross-Couplings. Eur. J. Org. Chem. 2014, 7203–7210. View Source
- [2] Zhou, X.-L.; et al. Carbon–halogen bond dissociation on copper surfaces: Effect of alkyl chain length. Surface Science 1995, 340, L965–L970. View Source
